2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby hindering DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine-7(6H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[4,5-d]pyrimidine-2(3H)-thiones: These derivatives are also known for their antimicrobial and anticancer properties.
Uniqueness
2-Ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific ethoxy substitution, which can influence its pharmacokinetic properties and enhance its biological activity compared to other thiazolo[4,5-d]pyrimidine derivatives .
Properties
Molecular Formula |
C7H7N3O3S |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-ethoxy-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H7N3O3S/c1-2-13-7-9-4-3(14-7)5(11)10-6(12)8-4/h2H2,1H3,(H2,8,10,11,12) |
InChI Key |
XNJWSXJUODMKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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